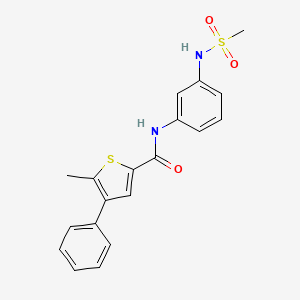
Dhx9-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhx9-IN-10 is a small molecule inhibitor that targets the DExH-Box Helicase 9 (DHX9), an ATP-independent RNA helicase. This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology. DHX9 plays a crucial role in various cellular processes, including DNA replication, transcription, translation, RNA splicing, and RNA processing, making it a promising target for drug development .
Vorbereitungsmethoden
The synthesis of Dhx9-IN-10 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Dhx9-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature controls ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Dhx9-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHX9 in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in research to understand the biological functions of DHX9, including its role in DNA replication, transcription, and RNA processing.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with high DHX9 expression or dependency. .
Wirkmechanismus
Dhx9-IN-10 exerts its effects by binding to the DHX9 protein and inhibiting its helicase activity. This inhibition disrupts the unwinding of double-stranded RNA and DNA-RNA hybrids, leading to the accumulation of R-loops and other secondary structures. The resulting replication stress and DNA damage trigger cell death pathways, particularly in cancer cells with high DHX9 dependency .
Vergleich Mit ähnlichen Verbindungen
Dhx9-IN-10 can be compared with other small molecule inhibitors targeting RNA helicases, such as:
WRN helicase inhibitors: Target the Werner syndrome ATP-dependent helicase, involved in DNA repair and replication.
DDX3 inhibitors: Target the DEAD-box helicase 3, involved in RNA metabolism and viral replication.
DDX5 inhibitors: Target the DEAD-box helicase 5, involved in RNA processing and gene expression
What sets this compound apart is its specificity for DHX9 and its ability to induce replication stress and DNA damage selectively in cancer cells, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C19H18N2O3S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-[3-(methanesulfonamido)phenyl]-5-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-17(14-7-4-3-5-8-14)12-18(25-13)19(22)20-15-9-6-10-16(11-15)21-26(2,23)24/h3-12,21H,1-2H3,(H,20,22) |
InChI-Schlüssel |
KZMYWFWZPAXWOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


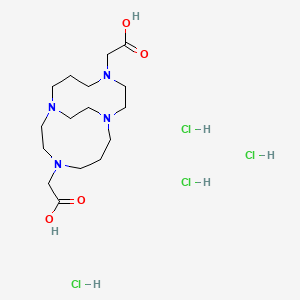

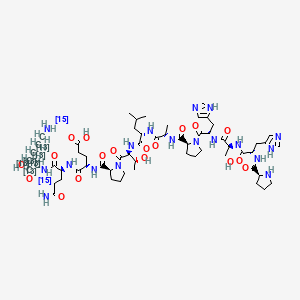
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
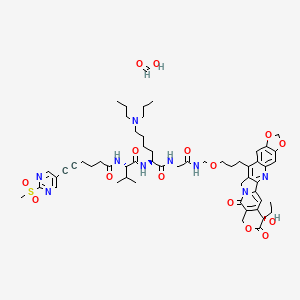
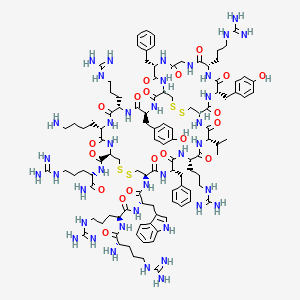
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
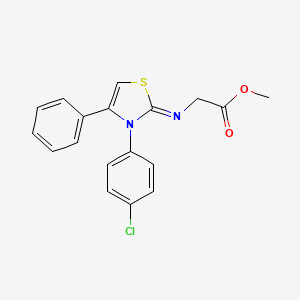
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
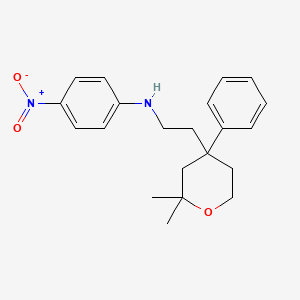
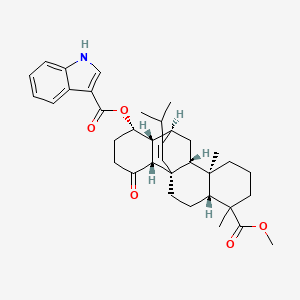
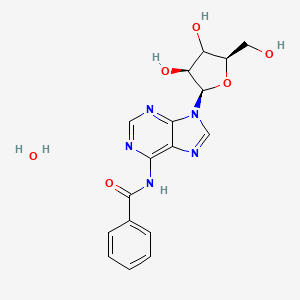
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
